N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-21-16(5-8-20-21)15-4-3-13(11-18-15)12-19-17(23)14-6-9-22(10-7-14)26(2,24)25/h3-5,8,11,14H,6-7,9-10,12H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGFUCLCHTWFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase ATR . This kinase plays a crucial role in the DNA damage response mechanism and is essential for the maintenance of fragile site stability and efficient regulation of centrosome duplication.
Mode of Action
The compound acts as an inhibitor of the Serine/threonine-protein kinase ATR. It binds to the kinase, thereby preventing it from phosphorylating ‘Ser-139’ of histone variant H2AX at sites of DNA damage. This inhibition disrupts the DNA damage response mechanism.
Biochemical Pathways
The inhibition of ATR kinase affects the DNA damage response pathway . When ATR kinase is inhibited, it can no longer phosphorylate ‘Ser-139’ of histone variant H2AX at sites of DNA damage. This disruption can lead to instability at fragile sites and inefficient regulation of centrosome duplication.
Biological Activity
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy against various diseases, and implications for drug development.
Chemical Structure and Properties
The compound has a complex structure featuring a piperidine ring, a methylsulfonyl group, and a pyrazole-pyridine moiety. Its molecular formula is with a molecular weight of approximately 366.45 g/mol. The presence of both the pyrazole and pyridine rings suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds containing pyrazole and pyridine structures often exhibit diverse biological activities:
- Anticancer Activity : Pyrazole derivatives have been studied extensively for their anticancer properties. They can inhibit cell proliferation in various cancer types, including breast, lung, and colorectal cancers. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of cell cycle regulators .
- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth and may serve as leads for developing new antibiotics .
- Anti-inflammatory Effects : Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Research Findings
A variety of studies have assessed the biological activity of related compounds:
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Pyrazole derivatives | Induction of apoptosis in cancer cells |
| Antimicrobial | Various pyrazole compounds | Inhibition of bacterial growth |
| Anti-inflammatory | Pyrazole-containing drugs | Reduction in pro-inflammatory cytokines |
Case Studies
- Anticancer Efficacy : A study focusing on a series of pyrazole derivatives demonstrated significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism involved cell cycle arrest at the G2/M phase and subsequent apoptosis induction .
- In Vivo Studies : Animal models have shown that certain pyrazole derivatives can effectively reduce tumor size when administered at specific dosages, indicating their potential as therapeutic agents in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities but exhibit critical variations in substituents and biological implications:
Substituent Analysis
Pyridine/Pyrazole Substitution :
- The target compound’s 6-position methylpyrazole contrasts with the chloro substituent in ’s compound. Chloro groups are electron-withdrawing and may enhance binding to hydrophobic pockets, whereas methylpyrazole could improve solubility or introduce steric effects .
- The methylsulfonyl-piperidine carboxamide in the target compound differs from the 4-ethoxyphenyl group in . The sulfonyl group’s electron-withdrawing nature may stabilize the molecule’s conformation or enhance interactions with polar residues in biological targets.
Structural Rigidity :
- ’s compound exhibits intramolecular C–H···O and C–H···π bonds, contributing to rigidity . The target compound’s methylsulfonyl group may impose conformational constraints via steric hindrance or electronic effects, though crystallographic data is unavailable.
Preparation Methods
Structural and Chemical Properties
The target compound has a molecular formula of C₁₇H₂₃N₅O₃S and a molecular weight of 377.5 g/mol . Key features include:
- A piperidine-4-carboxamide core with a methylsulfonyl substituent at position 1.
- A pyridinylmethyl group substituted at position 6 with a 1-methyl-1H-pyrazole moiety.
- A topological polar surface area of 106 Ų, indicating moderate solubility in polar solvents.
The SMILES notation (CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C) highlights the connectivity of functional groups, which necessitate multi-step synthetic strategies.
Synthetic Pathways
Amide Coupling via Carboxylic Acid Activation
A primary route involves coupling 1-(methylsulfonyl)piperidine-4-carboxylic acid with [(6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl]amine (Figure 1).
Procedure:
Activation of the Carboxylic Acid :
The carboxylic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of diisopropylethylamine (DIPEA) in dichloromethane (DCM) .
$$
\text{1-(Methylsulfonyl)piperidine-4-carboxylic acid} + \text{HATU} \xrightarrow{\text{DIPEA, DCM}} \text{Active ester intermediate}
$$Nucleophilic Attack by the Amine :
The active ester reacts with the amine at room temperature for 12–24 hours , yielding the carboxamide.
$$
\text{Active ester} + \text{Amine} \xrightarrow{\text{DCM}} \text{N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide}
$$
Optimization Insights:
Reductive Amination Approach
An alternative method employs reductive amination to form the pyridinylmethylamine intermediate in situ.
Procedure:
Synthesis of the Pyridine Aldehyde :
6-(1-Methyl-1H-pyrazol-5-yl)pyridine-3-carbaldehyde is prepared via Suzuki-Miyaura coupling between 5-bromo-2-pyridinecarboxaldehyde and 1-methyl-1H-pyrazole-5-boronic acid.Reductive Amination :
The aldehyde reacts with 1-(methylsulfonyl)piperidine-4-amine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 .
$$
\text{Aldehyde} + \text{Amine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target compound}
$$
Challenges:
Key Reaction Parameters
Purification and Characterization
Industrial-Scale Considerations
The patent EP3931197B1 highlights critical factors for scalability:
- Solvent Recycling : THF and dioxane are preferred for their low cost and ease of removal.
- Catalyst Efficiency : Palladium on carbon (Pd/C) in hydrogenation steps reduces metal contamination risks.
- Process Safety : Exothermic reactions require controlled addition of reagents at <5°C .
Computational Modeling Insights
Density functional theory (DFT) calculations predict:
Q & A
Q. What are the critical considerations for designing a multi-step synthesis protocol for this compound?
- Methodological Answer : Synthesis involves sequential reactions, starting with the preparation of the pyrazole-pyridine core, followed by functionalization of the piperidine-carboxamide moiety. Key steps include:
- Coupling Reactions : Use of Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the pyrazole ring to the pyridine scaffold .
- Protection/Deprotection Strategies : Protect amine groups during sulfonylation to prevent side reactions (e.g., using Boc groups) .
- Reaction Conditions : Maintain inert atmospheres (N₂/Ar) to avoid oxidation of sensitive intermediates (e.g., pyrazole NH groups) and control temperatures (e.g., 0–5°C for sulfonylation) .
Post-synthesis, validate purity via HPLC (>95%) and characterize intermediates using ¹H/¹³C NMR and HRMS.
Q. How should researchers optimize reaction yields for the methylsulfonyl-piperidine moiety?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance sulfonylation efficiency .
- Catalyst Screening : Test bases like triethylamine or DMAP to activate the sulfonyl chloride electrophile .
- Stoichiometry : Employ a 1.2–1.5 molar excess of methylsulfonyl chloride relative to the piperidine intermediate to drive the reaction to completion .
Monitor progress via TLC (silica gel, ethyl acetate/hexane) and isolate the product using column chromatography.
Advanced Research Questions
Q. How can structural contradictions between computational predictions and experimental crystallographic data be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguity in piperidine ring conformation (chair vs. boat) and sulfonamide geometry using single-crystal X-ray diffraction . For example, confirms dihedral angles between pyrazole and pyridine rings (89.17°) via crystallography.
- DFT Calculations : Compare optimized structures (B3LYP/6-31G*) with experimental data to identify discrepancies in torsional angles or hydrogen bonding .
- Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR) to assess ring puckering dynamics .
Q. What strategies address inconsistencies in biological activity reported across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
- Structural Analog Comparison : Test analogs (e.g., replacing methylsulfonyl with acetyl) to isolate pharmacophore contributions .
Q. How can computational modeling predict off-target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries, focusing on conserved binding pockets (e.g., ATP-binding sites) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify potential allosteric sites .
- Pharmacophore Mapping : Align with known inhibitors (e.g., PI3K or mTOR) to predict shared interaction motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
